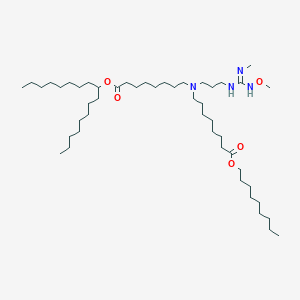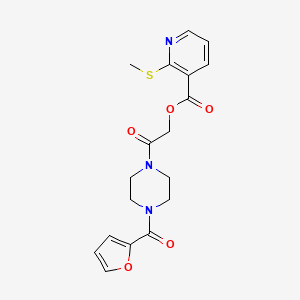
O-(Pyren-1-ylmethyl) methanesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(Pyren-1-ylmethyl) methanesulfonothioate: is a chemical compound known for its unique structural properties and applications in various scientific fields. It is characterized by the presence of a pyrene moiety attached to a methanesulfonothioate group, which imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(Pyren-1-ylmethyl) methanesulfonothioate typically involves the reaction of pyrene-1-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: O-(Pyren-1-ylmethyl) methanesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols or sulfides.
Substitution: The methanesulfonothioate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-(Pyren-1-ylmethyl) methanesulfonothioate has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in the labeling and detection of biomolecules, particularly in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and sensors
Mechanism of Action
The mechanism of action of O-(Pyren-1-ylmethyl) methanesulfonothioate involves its interaction with specific molecular targets. The pyrene moiety allows the compound to intercalate into nucleic acids, while the methanesulfonothioate group can form covalent bonds with thiol groups in proteins. This dual functionality enables the compound to act as a versatile tool in biochemical and biophysical studies .
Comparison with Similar Compounds
1-Pyrenylmethyl Methanethiosulfonate: Similar in structure but with different functional groups.
S-(Pyren-1-ylmethyl) methanesulfonothioate: Another closely related compound with similar applications
Uniqueness: O-(Pyren-1-ylmethyl) methanesulfonothioate is unique due to its specific combination of a pyrene moiety and a methanesulfonothioate group, which imparts distinct chemical reactivity and fluorescence properties. This makes it particularly useful in applications requiring both fluorescence and covalent modification capabilities .
Properties
Molecular Formula |
C18H14O2S2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
methyl-oxo-(pyren-1-ylmethoxy)-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C18H14O2S2/c1-22(19,21)20-11-15-8-7-14-6-5-12-3-2-4-13-9-10-16(15)18(14)17(12)13/h2-10H,11H2,1H3 |
InChI Key |
QFLPDRNHUDOWOQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=S)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4-Methoxybenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359411.png)

![2-Oxa-6-thia-7-azaspiro[3.4]octane 6,6-dioxide](/img/structure/B13359422.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13359439.png)


![6-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359459.png)
![6-(3,4-Dimethoxybenzyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359473.png)


![(5aR,6S,6aS)-ethyl 3-amino-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B13359495.png)
